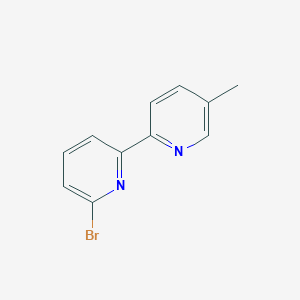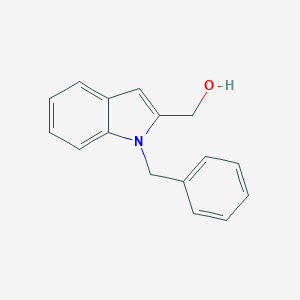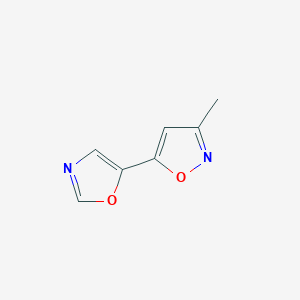![molecular formula C11H11NO2S B061358 [(1-methyl-1H-indol-3-yl)thio]acetic acid CAS No. 187030-12-2](/img/structure/B61358.png)
[(1-methyl-1H-indol-3-yl)thio]acetic acid
Overview
Description
[(1-methyl-1H-indol-3-yl)thio]acetic acid is an indole derivative that features a thioether linkage between the indole ring and an acetic acid moiety. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
It’s worth noting that certain indole derivatives have been found to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit polymerization of tubulin . These actions are consistent with the way colchicine, a well-known anti-inflammatory and anti-cancer drug, works .
Biochemical Pathways
Indole derivatives are known to affect various biological pathways, particularly those related to cell growth and proliferation .
Pharmacokinetics
The compound’s molecular weight is 22128 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Certain indole derivatives have been found to induce cell apoptosis and inhibit cell proliferation .
Action Environment
It’s worth noting that the compound is a solid at room temperature , which may influence its stability and efficacy under different environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-methyl-1H-indol-3-yl)thio]acetic acid typically involves the following steps:
Formation of the Thioether Linkage: The reaction between 1-methylindole and a suitable thioacetic acid derivative, such as ethyl bromoacetate, in the presence of a base like sodium thiosulfate, forms the thioether linkage.
Hydrolysis: The intermediate product undergoes hydrolysis to yield this compound.
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
[(1-methyl-1H-indol-3-yl)thio]acetic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Halogens, nitro compounds.
Major Products
Oxidation: Sulfoxides, sulfones.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
[(1-methyl-1H-indol-3-yl)thio]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Investigated for its potential antiviral and anticancer properties.
Medicine: Explored for its anti-inflammatory effects and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
1-methylindole-3-carboxaldehyde: Used in the synthesis of other indole derivatives.
Uniqueness
[(1-methyl-1H-indol-3-yl)thio]acetic acid is unique due to its thioether linkage, which imparts distinct chemical and biological properties compared to other indole derivatives .
Properties
IUPAC Name |
2-(1-methylindol-3-yl)sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-12-6-10(15-7-11(13)14)8-4-2-3-5-9(8)12/h2-6H,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPGVQNKZXBQPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344296 | |
| Record name | [(1-methyl-1H-indol-3-yl)thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187030-12-2 | |
| Record name | [(1-methyl-1H-indol-3-yl)thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


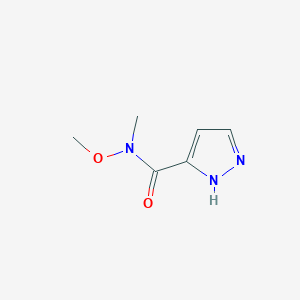
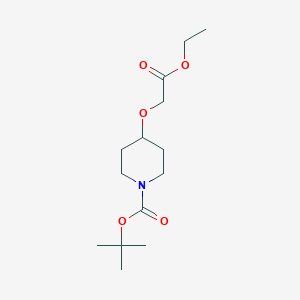
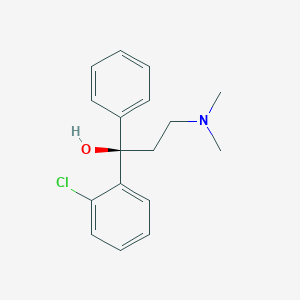

![oxalic acid;[2-(piperidin-1-ylmethyl)pyridin-3-yl] N,N-dimethylcarbamate](/img/structure/B61283.png)
![1-[(1R,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone](/img/structure/B61289.png)
![2-[[7-[2-(diethylamino)ethylsulfanyl]-5-methyl-1,8-naphthyridin-2-yl]sulfanyl]-N,N-diethylethanamine](/img/structure/B61291.png)
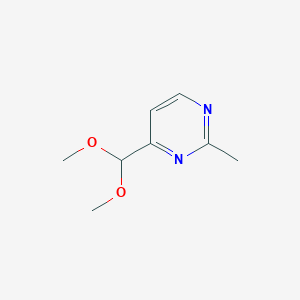
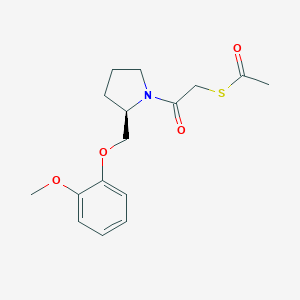
![2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2alpha,5alpha)-(9CI)](/img/structure/B61300.png)
